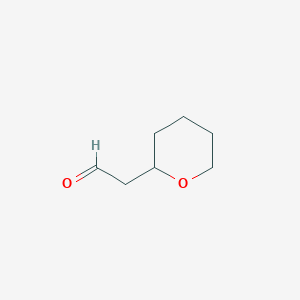

(Tetrahydro-pyran-2-yl)-acetaldehyde

描述

“(Tetrahydro-pyran-2-yl)-acetaldehyde” seems to be a chemical compound that contains a tetrahydropyran ring. Tetrahydropyran is a saturated six-membered ring with one oxygen atom and five carbon atoms .

Synthesis Analysis

There are several methods for synthesizing tetrahydropyran derivatives. For instance, a powerful and sustainable multicomponent approach for the synthesis of new highly substituted 4H-pyran derivatives has been described . This process is performed in pure water and uses efficient Et3N as a readily accessible catalyst .

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives typically includes a six-membered ring with one oxygen atom and five carbon atoms .

Chemical Reactions Analysis

Tetrahydropyran derivatives can be synthesized through various methodologies . For instance, the synthesis of 2-amino-3-cyanopyran derivatives has aroused special attention in recent years, as part of 2-amino-3-cyano-4H-chromenes .

科学研究应用

Synthesis of Pyrans and Related Compounds :

- Miranda et al. (2003) describe a Prins-type cyclization method using homopropargylic alcohol and aldehydes in the presence of FeX(3), yielding 2-alkyl-4-halo-5,6-dihydro-2H-pyrans (Miranda et al., 2003).

- Das et al. (2007) report the use of Vanadium(III) Chloride (VCl3) for the introduction of Tetrahydrofuran-Based Acetal Protecting Groups for Alcohols, complementing the classical tetrahydro-2H-pyran-2-yl (THP) protocol (Das et al., 2007).

Protecting Group Applications :

- Reese et al. (1970) explored a symmetrical ketal function as an alternative to the tetrahydropyranyl protecting group, leading to the development of 4-methoxy-5,6-dihydro-2H-pyran (Reese et al., 1970).

Catalysis and Chemical Reactions :

- Amirnejad et al. (2013) presented a method for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes using anhydrous piperazine as a catalyst (Amirnejad et al., 2013).

- Zhang et al. (2005) achieved the synthesis of tetrahydro-pyrano[3,4-b]indoles via silicon-directed oxa-Pictet-Spengler cyclizations (Zhang et al., 2005).

Synthesis of Substituted Pyrans :

- Han et al. (2019) developed a method for the stereoselective synthesis of substituted 3-amino tetrahydro-2H-pyran-2-ones using an organocatalyzed cascade process (Han et al., 2019).

- Fráter et al. (2004) discussed the Prins-type cyclization of oxonium ions for synthesizing diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives (Fráter et al., 2004).

Polycyclic Ring Systems :

- Someswarao et al. (2018) developed a strategy for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives (Someswarao et al., 2018).

- Brisbois et al. (1997) demonstrated the synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran, illustrating various chemical reactions and protecting group formation (Brisbois et al., 1997).

DNA Adducts Formation :

- Wang et al. (2000) identified DNA adducts of acetaldehyde, providing insights into its reactions with DNA (Wang et al., 2000).

未来方向

The future directions for research on “(Tetrahydro-pyran-2-yl)-acetaldehyde” and related compounds could include further exploration of their synthesis methods, mechanisms of action, and potential applications in various fields. For instance, the use of tetrahydropyran derivatives has been extended to the cosmetic and agrochemical industry .

属性

IUPAC Name |

2-(oxan-2-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-4-7-3-1-2-6-9-7/h5,7H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILZHONTPSTKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Tetrahydro-pyran-2-yl)-acetaldehyde | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/no-structure.png)

![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2894657.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2894662.png)

![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol](/img/structure/B2894663.png)

![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894667.png)